molecular formula C9H9O3- B1238394 Phloretate

Phloretate

Cat. No.: B1238394
M. Wt: 165.17 g/mol
InChI Key: NMHMNPHRMNGLLB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phloretate is a hydroxy monocarboxylic acid anion that is the conjugate base of phloretic acid, arising from deprotonation of the carboxy group. It derives from a propionate. It is a conjugate base of a phloretic acid.

Scientific Research Applications

Polybenzoxazine Synthesis

Phloretate, specifically in the form of phloretic acid, is explored as a renewable building block for polybenzoxazine synthesis. It enhances the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach opens up various applications in materials science due to the vast number of hydroxyl-bearing compounds available (Trejo-Machin et al., 2017).

Radical Scavenging Activity

This compound demonstrates significant potential in inactivating various radicals through double hydrogen atom transfer and other mechanisms. This property suggests that this compound could contribute to health benefits associated with polyphenol-rich diets by directly scavenging radicals (Amic et al., 2016).

Cytoprotective Effects

This compound exhibits cytoprotective effects on mammalian cells, displaying antioxidant, anti-inflammatory, and anti-tumor activities. The mechanisms of these effects and the bioavailability of this compound in humans are areas of ongoing research (de Oliveira, 2016).

Percutaneous Absorption

This compound is investigated for its role in enhancing the transdermal delivery of drugs, such as lignocaine hydrochloride, demonstrating its potential as a penetration enhancer (Valenta et al., 2001).

Photoprotective Effect

This compound derivatives, like phloretin 3',3-disulfonate, show potential in skin photoprotection. They protect against UVB-induced damage by attenuating DNA damage, oxidative stress, and inflammation (Shin et al., 2014).

Antidiabetic Potential

This compound is identified as an α-glucosidase inhibitor, suggesting its utility in diabetes management. It forms a complex with the enzyme, indicating its role in glycemic control (Han et al., 2017).

Antioxidant Pharmacophore

This compound exhibits potent antioxidant activity and is found to possess a unique antioxidant pharmacophore, different from those in other flavonoids (Rezk et al., 2002).

Neuroprotective Effects

It has shown nootropic, neuroprotective, and neurotrophic effects in experimental models, suggesting its potential in treating neurological conditions like Alzheimer's disease (Ghumatkar et al., 2015).

Properties

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12)/p-1

InChI Key

NMHMNPHRMNGLLB-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CCC(=O)[O-])O

Canonical SMILES

C1=CC(=CC=C1CCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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